4-[Amino(carboxy)methyl]-3-methylbenzoic acid 4-[Amino(carboxy)methyl]-3-methylbenzoic acid (±)-LY367385 is an antagonist of metabotropic glutamate receptor 1α (mGluR1α). It inhibits phosphoinositide (PI) hydrolysis selectively in AV-12 cells expressing mGluR1α over those expressing mGluR5a (IC50s = 19 and >300 µM, respectively).

Brand Name: Vulcanchem
CAS No.: 198419-90-8
VCID: VC7359129
InChI: InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)
SMILES: CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N
Molecular Formula: C10H11NO4
Molecular Weight: 209.201

4-[Amino(carboxy)methyl]-3-methylbenzoic acid

CAS No.: 198419-90-8

Cat. No.: VC7359129

Molecular Formula: C10H11NO4

Molecular Weight: 209.201

* For research use only. Not for human or veterinary use.

4-[Amino(carboxy)methyl]-3-methylbenzoic acid - 198419-90-8

Specification

CAS No. 198419-90-8
Molecular Formula C10H11NO4
Molecular Weight 209.201
IUPAC Name 4-[amino(carboxy)methyl]-3-methylbenzoic acid
Standard InChI InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)
Standard InChI Key SGIKDIUCJAUSRD-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-[Amino(carboxy)methyl]-3-methylbenzoic acid belongs to the class of substituted benzoic acids. Its IUPAC name, 4-[amino(carboxy)methyl]-3-methylbenzoic acid, systematically describes its structure: a benzoic acid backbone with a methyl group at position 3 and an amino-carboxymethyl substituent at position 4 . The molecular formula C10H11NO4\text{C}_{10}\text{H}_{11}\text{NO}_{4} corresponds to a monoisotopic mass of 209.0688 Da, as verified by PubChem’s computed descriptors .

Key Structural Features:

  • Aromatic ring: A benzene core provides structural rigidity.

  • Carboxylic acid groups: At positions 1 (benzoic acid) and 4’ (side chain).

  • Amino group: Attached to the carboxymethyl side chain at position 4.

  • Methyl substituent: At position 3, influencing steric and electronic properties.

The SMILES notation CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N\text{CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N} and InChIKey SGIKDIUCJAUSRD-UHFFFAOYSA-N\text{SGIKDIUCJAUSRD-UHFFFAOYSA-N} provide unambiguous representations of its connectivity and stereochemistry .

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers, reflecting its use across research domains:

  • CAS Registry: 198419-90-8

  • ChEMBL ID: CHEMBL315591

  • DSSTox Substance ID: DTXSID30861489
    Common synonyms include (±)-LY367385, a designation linked to its role in glutamate receptor studies .

Synthesis and Manufacturing

Critical Reaction Parameters:

  • Catalyst: Palladium on carbon (Pd/C) for nitro group reduction.

  • Solvent: Methanol, balancing solubility and reaction kinetics.

  • Temperature: 60°C to optimize reaction rate without side product formation .

Structural Analogs and Derivatives

The compound 2-(carboxymethyl)-4-methoxybenzoic acid (CAS: 68294-03-1) shares functional group similarities, featuring a carboxymethyl group adjacent to a methoxy substituent . Comparative analysis of such analogs aids in understanding steric and electronic effects on reactivity and biological activity.

Physicochemical Properties

Acidity and Solubility

PropertyValue (Predicted)Source
logS (Solubility)-1.7ALOGPS
pKa (Strongest Acidic)3.8–4.2ChemAxon
Hydrogen Bond Donors3PubChem

Spectral Data

While experimental spectra are unavailable in public databases, computational models predict characteristic IR absorptions for:

  • Carboxylic acid O-H stretch: 2500–3000 cm1^{-1}.

  • Aromatic C=C stretch: 1450–1600 cm1^{-1}.

  • N-H bend (amine): 1500–1600 cm1^{-1}.

Research Applications and Biological Activity

Pharmacological Relevance

4-[Amino(carboxy)methyl]-3-methylbenzoic acid (LY367385) is documented as a selective antagonist for metabotropic glutamate receptor subtype 1 (mGluR1) . This activity positions it as a tool compound in neuroscience research, particularly in studies of synaptic plasticity and neurodegenerative disorders.

Mechanism of Action:

  • Competitive inhibition: Binds to the glutamate recognition site of mGluR1.

  • IC50_{50}: Reported in the nanomolar range for receptor subtype selectivity .

Industrial and Synthetic Utility

The compound’s bifunctional carboxylate groups make it a potential building block for:

  • Metal-organic frameworks (MOFs): Coordination with metal ions.

  • Peptide mimetics: Incorporation into pseudopeptide scaffolds.

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